2-Butoxypropanoic acid
Overview
Description
2-Butoxypropanoic acid is an organic compound with the molecular formula C7H14O3. It is a colorless liquid that is soluble in water and organic solvents. This compound is known for its use in various industrial applications, particularly as a solvent and intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butoxypropanoic acid can be synthesized through the esterification of propanoic acid with butanol, followed by hydrolysis. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Butoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butoxypropanoic acid derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed:
Oxidation: Butoxypropanoic acid derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
2-Butoxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a model compound for studying metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a drug intermediate and its effects on biological systems.
Industry: It is used in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of 2-butoxypropanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of metabolites that exert specific biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Propanoic Acid: A simple carboxylic acid with similar chemical properties.
Butoxyacetic Acid: Another butoxy-substituted carboxylic acid with comparable reactivity.
Butyric Acid: A structurally related compound with different functional groups.
Uniqueness: 2-Butoxypropanoic acid is unique due to its specific butoxy substitution, which imparts distinct chemical and physical properties. This substitution affects its solubility, reactivity, and applications, making it valuable in various industrial and research contexts.
Properties
IUPAC Name |
2-butoxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSVWFRZICUOLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14620-87-2 | |
Record name | 2-butoxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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